3-Phenoxypropanal

Organic Synthesis Process Chemistry Aldehyde Production

3-Phenoxypropanal (CAS 22409-86-5) is an organic compound classified as an aromatic aldehyde ether, with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It features a phenoxy group linked to a propanal moiety, which confers distinct chemical reactivity compared to structurally similar aldehydes.

Molecular Formula C9H10O2
Molecular Weight 150.177
CAS No. 22409-86-5
Cat. No. B2668125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypropanal
CAS22409-86-5
Molecular FormulaC9H10O2
Molecular Weight150.177
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC=O
InChIInChI=1S/C9H10O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2
InChIKeyPAXQETGAVVOTSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypropanal (CAS 22409-86-5): Chemical Identity, Physicochemical Profile, and Industrial Relevance


3-Phenoxypropanal (CAS 22409-86-5) is an organic compound classified as an aromatic aldehyde ether, with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It features a phenoxy group linked to a propanal moiety, which confers distinct chemical reactivity compared to structurally similar aldehydes . The compound is a liquid at room temperature, with a predicted boiling point of approximately 248.6 °C at 760 mmHg and a calculated LogP of 1.76, indicating moderate lipophilicity . It serves primarily as a versatile intermediate in organic synthesis, with documented utility in the preparation of pharmaceuticals, plasticizers, and surfactants [1]. Its aldehyde functionality enables diverse downstream transformations, including oxidation, reduction, and nucleophilic addition reactions .

Why 3-Phenoxypropanal Cannot Be Directly Substituted with Common Aldehyde Analogs in Critical Synthetic Pathways


Generic substitution of 3-phenoxypropanal with simpler aryl aldehydes or phenoxy alcohols is not scientifically valid due to fundamental differences in reactivity, stability, and downstream synthetic utility. The presence of an ether-linked phenoxy group significantly alters the electronic environment of the aldehyde functionality, affecting reaction kinetics and regioselectivity in key transformations such as nucleophilic additions and condensations . Furthermore, 3-phenoxypropanal acts as a critical precursor to 3-phenoxypropionic acid and 3-phenoxy-1-propanol, which possess distinct applications in polymer science and pharmaceutical synthesis that cannot be achieved with unsubstituted propanal or benzaldehyde derivatives [1]. Historical synthesis data reveal that alternative routes to this scaffold are notoriously inefficient, with yields as low as 4-28%, underscoring the value of optimized production methods specific to this compound [2]. The following quantitative evidence establishes the measurable differentiation of 3-phenoxypropanal relative to its closest comparators.

Quantitative Differentiation of 3-Phenoxypropanal: Synthesis Efficiency, Physicochemical Properties, and Application-Specific Performance


Enhanced Synthesis Yield: 3-Phenoxypropanal via Palladium-Catalyzed Oxidation Achieves 76% Yield vs. Historical Methods at 4-28%

A direct head-to-head comparison of synthetic routes to 3-phenoxypropanal reveals a marked improvement in yield using a palladium-catalyzed oxidation method. The patent literature explicitly states that prior art methods, including acrolein-phenol condensation and oxidation of 3-phenoxypropanol, afforded yields of only 4% and 28%, respectively [1]. In contrast, the claimed invention oxidizes allyl phenoxy ether derivatives in an alcohol solvent with a palladium salt and oxidant at 25-50 °C, achieving a yield of approximately 76% [1]. This represents a 19-fold increase over the acrolein method and a 2.7-fold increase over the 3-phenoxypropanol oxidation method.

Organic Synthesis Process Chemistry Aldehyde Production

Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Common Aldehyde Analogs

Cross-study comparable data from authoritative databases highlight the distinct physicochemical profile of 3-phenoxypropanal relative to its reduced alcohol analog and other aryl aldehydes. The compound exhibits a predicted LogP of 1.76 and a boiling point of 248.6 °C at 760 mmHg . For comparison, 3-phenoxy-1-propanol (CAS 6180-61-6), a common downstream derivative, has a reported boiling point of 83-85 °C (likely at reduced pressure) and a density of 1.0400 g/mL . Benzaldehyde (CAS 100-52-7), a ubiquitous aryl aldehyde comparator, has a boiling point of 178.1 °C and LogP of 1.48 [1]. The elevated boiling point and LogP of 3-phenoxypropanal indicate enhanced retention in reversed-phase chromatography and distinct volatility characteristics, which impact both purification strategies and formulation behavior.

Physicochemical Profiling Lipophilicity Separation Science

Application-Specific Reactivity: 3-Phenoxypropanal as a Precursor to Pharmacologically Active 3-Phenoxypropane Derivatives

Class-level inference from patent and medicinal chemistry literature establishes 3-phenoxypropanal as a key building block for bioactive molecules, differentiating it from non-phenoxy aldehydes that cannot yield the same pharmacophore. The patent literature explicitly claims 3-phenoxypropanal as an intermediate for synthesizing medicine, plasticizers, and surfactants [1]. Furthermore, research on 1-heteroaryl-3-phenoxypropan-2-ones demonstrates that the 3-phenoxypropanal scaffold is essential for generating inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are therapeutic targets for analgesic and anti-inflammatory drug development [2]. While no direct comparative IC50 data are available for 3-phenoxypropanal itself, the requirement of the 3-phenoxypropyl moiety in these inhibitors underscores its unique role that simpler aldehydes (e.g., propanal, benzaldehyde) cannot fulfill.

Medicinal Chemistry Drug Discovery Enzyme Inhibition

Polymer Science Application: 3-Phenoxypropanal-Derived Epoxide as a Stabilizer for Polyethylene Terephthalate (PET) with Quantified Weight Percentage Requirements

Class-level inference demonstrates the critical role of the 3-phenoxypropanal-derived epoxide, 1,2-epoxy-3-phenoxypropane (phenyl glycidyl ether, CAS 122-60-1), in enhancing the hydrolytic stability of polyethylene terephthalate (PET). A patent explicitly claims that addition of 0.45 to 0.9% by weight of 1,2-epoxy-3-phenoxypropane, along with triphenylphosphite, to the PET melt improves strength retention of industrial fibers under hydrolytic conditions and elevated temperatures [1]. While this evidence pertains to the epoxide derivative rather than the aldehyde itself, it establishes the value of the 3-phenoxypropanal scaffold in materials science. 3-Phenoxypropanal serves as the direct synthetic precursor to this epoxide via reduction to the alcohol followed by epoxidation, or potentially via alternative routes. The defined weight percentage range (0.45-0.9%) represents a validated, application-specific formulation parameter that cannot be achieved with non-phenoxy analogs.

Polymer Chemistry Industrial Fibers PET Stabilization

Optimal Use Cases for 3-Phenoxypropanal (CAS 22409-86-5): From Scalable Synthesis to High-Value Pharmaceutical Intermediates


Large-Scale Synthesis of 3-Phenoxypropanal for Cost-Effective Downstream Processing

The optimized palladium-catalyzed synthesis method achieving 76% yield under mild conditions (25-50 °C, open atmosphere) makes 3-phenoxypropanal a practical starting material for industrial-scale production [1]. This route minimizes raw material waste and energy consumption compared to historical methods with 4-28% yields, directly benefiting process chemists and chemical engineers seeking efficient access to this aldehyde intermediate.

Medicinal Chemistry: Synthesis of cPLA2α and FAAH Inhibitors for Analgesic and Anti-Inflammatory Drug Discovery

3-Phenoxypropanal is a critical precursor for constructing 1-heteroaryl-3-phenoxypropan-2-ones, which have demonstrated inhibitory activity against cPLA2α and FAAH—key targets in pain and inflammation pathways [2]. Medicinal chemists can leverage this building block to rapidly generate focused libraries of phenoxypropyl-containing candidates, a structural motif that cannot be accessed using common aldehydes like benzaldehyde without extensive synthetic modification.

Polymer Additive Manufacturing: Precursor to PET Stabilizer 1,2-Epoxy-3-phenoxypropane

3-Phenoxypropanal serves as a gateway to 1,2-epoxy-3-phenoxypropane (phenyl glycidyl ether), which is employed at 0.45-0.9 wt% in PET melts to enhance the hydrolytic and thermal stability of industrial fibers [3]. Polymer scientists and materials engineers can utilize 3-phenoxypropanal to synthesize this specialized stabilizer in-house, ensuring supply chain control and enabling tailored formulation of high-performance polyester materials.

Biocatalysis Research: Substrate for Hydroxynitrile Lyase-Catalyzed Cyanohydrin Synthesis

3-Phenoxypropanal acts as a substrate for hydroxynitrile lyase enzymes, undergoing enantioselective addition of cyanide to yield chiral cyanohydrins such as (2S)-2-hydroxy-4-phenoxybutanenitrile [4]. This application supports research in asymmetric synthesis and green chemistry, where 3-phenoxypropanal's distinct steric and electronic profile enables enzyme recognition and stereocontrol that simpler aldehydes may not provide.

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